molecular formula C9H11NO3S B12343044 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid

4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B12343044
M. Wt: 213.26 g/mol
InChI Key: HFRQHMNJFFDWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- is a heterocyclic compound with a unique structure that combines a thiopyran ring fused to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . The reaction conditions include the use of stannous chloride dihydrate as a reducing agent, which facilitates the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like stannous chloride.

    Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of the desired thiopyrano-pyridine structure.

Scientific Research Applications

4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in inhibiting certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Thiopyrano[2,3-b]pyridine-3-carboxylic acid, 4-oxo- is unique due to its specific fusion of thiopyran and pyridine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-oxo-4a,5,6,7,8,8a-hexahydrothiopyrano[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H11NO3S/c11-7-5-2-1-3-10-8(5)14-4-6(7)9(12)13/h4-5,8,10H,1-3H2,(H,12,13)

InChI Key

HFRQHMNJFFDWCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(NC1)SC=C(C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.